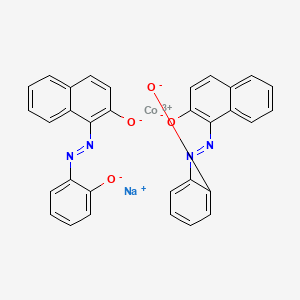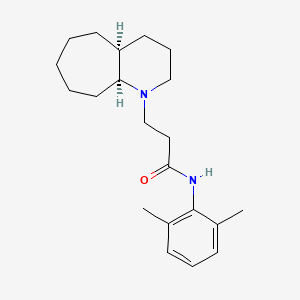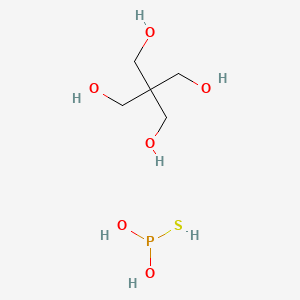
2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid is a unique compound with significant applications in various scientific fields. This compound, known for its complex structure and versatile reactivity, plays a crucial role in both industrial and research settings. Its molecular formula is C₅H₁₅O₆PS, and it is characterized by the presence of both hydroxyl and phosphorothious functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid typically involves the reaction of pentaerythritol with phosphorothious acid derivatives. One common method includes the esterification of pentaerythritol with polyisobutenyl thiophosphonic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of catalysts to enhance the reaction rate and efficiency, followed by purification steps such as distillation or crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phosphorothious group can be reduced to phosphine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phosphine derivatives.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a stabilizer for proteins and nucleic acids.
Industry: The compound is used in the production of flame retardants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism by which 2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, stabilizing their structure. The phosphorothious group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Pentaerythritol: Similar in structure but lacks the phosphorothious group.
Polyisobutenyl thiophosphonic acid: Contains the phosphorothious group but lacks the hydroxyl groups.
Uniqueness: 2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid is unique due to the presence of both hydroxyl and phosphorothious groups, which confer distinct chemical reactivity and versatility. This dual functionality makes it particularly valuable in applications requiring both hydrophilic and redox-active properties.
Propiedades
Fórmula molecular |
C5H15O6PS |
|---|---|
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid |
InChI |
InChI=1S/C5H12O4.H3O2PS/c6-1-5(2-7,3-8)4-9;1-3(2)4/h6-9H,1-4H2;1-2,4H |
Clave InChI |
ATOQPQSUVZAQBZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)(CO)CO)O.OP(O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)


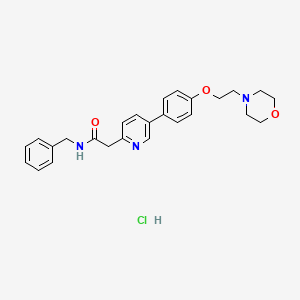
![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
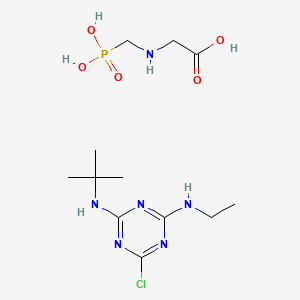
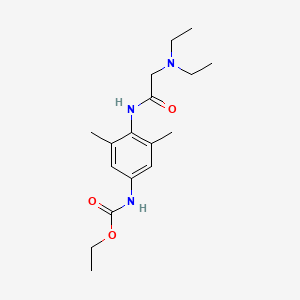

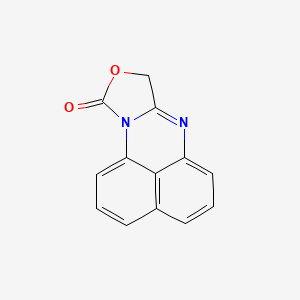
![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
